Momordin Ic is a natural product found in Anredera baselloides and Anredera cordifolia with data available.
Momordin Ic
CAS No.: 96990-18-0
Cat. No.: VC21343428
Molecular Formula: C41H64O13
Molecular Weight: 764.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 96990-18-0 |
---|---|
Molecular Formula | C41H64O13 |
Molecular Weight | 764.9 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 |
Standard InChI Key | HWYBGIDROCYPOE-WEAQAMGWSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O |
SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Chemical Structure and Properties
Momordin Ic (MI) is a pentacyclic triterpenoid saponin with several important chemical characteristics. It possesses a complex molecular structure that contributes to its diverse biological activities.
Structural Information
Momordin Ic is identified by the CAS Registry Number 96990-18-0 and possesses the molecular formula C41H64O13 . Its molecular weight is 764.90 g/mol, indicating its relatively large and complex molecular structure . The compound contains multiple functional groups that contribute to its biological activity, including hydroxyl groups and carboxylic acid moieties.
Nomenclature and Identification
The IUPAC name for Momordin Ic is (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-carboxylic acid . This compound is sometimes confused with the closely related Momordin I, which shares similar structural features but has different biological properties .
The compound is indexed in chemical databases with PubChem CID 176596 . Its SMILES notation is CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C, which provides a linear representation of its complex three-dimensional structure .
Table 1: Chemical Properties of Momordin Ic
Property | Value |
---|---|
CAS RN | 96990-18-0 |
Molecular Formula | C41H64O13 |
Molecular Weight | 764.90 g/mol |
PubChem CID | 176596 |
Natural Sources and Occurrence
Momordin Ic is a natural pentacyclic triterpenoid enriched in various traditional Chinese medicines. It has been identified in several plant species, with notable concentrations found in the fruit of Kochia scoparia (L.) Schrad . This plant has been used in traditional medicine systems for various therapeutic applications, suggesting that the empirical benefits observed may be partially attributed to the presence of bioactive compounds like Momordin Ic.
While closely related compounds like Momordin I have been reported in plants such as Anredera baselloides and Anredera cordifolia , Momordin Ic has its own distinct distribution pattern in the plant kingdom. The presence of this compound in medicinal plants highlights its potential role in the therapeutic effects observed with traditional herbal preparations.
Biological Activities
Colon Cancer
One of the most extensively studied applications of Momordin Ic is its potential in treating colorectal cancer. Research has demonstrated that MI effectively inhibits cell proliferation by inducing G0/1 phase cell cycle arrest in colon cancer cells . Moreover, the compound has been observed to increase apoptosis compared to untreated cells, suggesting a dual mechanism of action that both prevents cancer cell replication and promotes their programmed death .
The mechanisms underlying these effects involve the SUMOylation of c-Myc, which leads to down-regulation of this protein. Since c-Myc plays a critical role in regulating cell proliferation and apoptosis, its modulation by Momordin Ic represents a significant mechanism through which the compound exerts its anti-cancer effects . Additionally, SENP1 has been identified as a critical component in this pathway, as knockdown of SENP1 by siRNA abolished the effects of MI on c-Myc levels and cell viability in colon cancer cells .
Cholangiocarcinoma
Momordin Ic has shown promising results against cholangiocarcinoma (CCA), a type of bile duct cancer known for its poor prognosis and limited treatment options. Research using the KKU-213 cell line, a human CCA cell line with low gemcitabine sensitivity, demonstrated that Momordin Ic exerts dose-dependent cytotoxicity with an IC50 value of 3.75 ± 0.12 μM after 24 hours of exposure .
The compound's apoptosis-promoting activity in KKU-213 cells was confirmed through annexin V/7-AAD dual staining followed by flow cytometry. Treatment with 4 μM and 5 μM Momordin Ic resulted in significant induction of apoptosis . Mechanistic studies revealed that the compound triggers apoptosis through the intrinsic mitochondrial pathway, as evidenced by the loss of mitochondrial membrane integrity and increased levels of cytochrome C . Furthermore, Momordin Ic treatment increased the expression of the pro-apoptotic protein BAX, confirming its role in modulating the dysregulated apoptosis system in CCA cells .
Osteosarcoma
Recent research has explored the effects of Momordin Ic on osteosarcoma cell lines, specifically 143B and HOS cells. MI demonstrated inhibitory effects on cell proliferation in both cell lines, with IC50 values of 22.79 μmol/L and 19.48 μmol/L, respectively, after 24 hours of treatment . EdU proliferation assays confirmed that the relative proportion of proliferating cells in MI-treated groups was significantly lower than in control groups for both cell lines .
Time-course experiments showed that after initial cell plating, the proliferation of both cell types gradually decreased with MI treatment, with the inhibition rate reaching approximately 50% after 36 hours (following 24 hours of 20 μmol/L MI intervention). The inhibitory effect tended to stabilize after 48 hours . These findings suggest that Momordin Ic may have potential applications in the treatment of bone cancers, particularly osteosarcoma.
Other Cancers
Cancer Type | Cell Line | IC50 Value | Time of Exposure | Reference |
---|---|---|---|---|
Cholangiocarcinoma | KKU-213 | 3.75 ± 0.12 μM | 24 hours | |
Osteosarcoma | 143B | 22.79 μmol/L | 24 hours | |
Osteosarcoma | HOS | 19.48 μmol/L | 24 hours |
Mechanisms of Action
Cell Cycle Regulation
Momordin Ic has been shown to induce G0/1 phase cell cycle arrest in colon cancer cells, effectively preventing their progression through the cell cycle and subsequent proliferation . This ability to halt the cell cycle represents an important mechanism through which Momordin Ic exerts its anti-proliferative effects on cancer cells.
Apoptotic Pathways
One of the most significant mechanisms through which Momordin Ic exerts its anti-cancer effects is the induction of apoptosis or programmed cell death. In cholangiocarcinoma cells, Momordin Ic triggers apoptosis via the intrinsic mitochondrial pathway . Evidence for this mechanism includes:
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Loss of mitochondrial membrane integrity, as indicated by increased JC-1 monomer formation
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Elevated levels of cytochrome C, suggesting its release from mitochondria into the cytosol
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Increased expression of the pro-apoptotic protein BAX
These findings collectively demonstrate that Momordin Ic modulates the mitochondrial-dependent apoptotic pathway in cancer cells, promoting their death through established cellular mechanisms .
Molecular Targets
Research into the molecular targets of Momordin Ic has identified several key proteins and pathways through which the compound exerts its biological effects:
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SENP1/c-Myc signaling pathway: In colon cancer cells, Momordin Ic enhances the SUMOylation of c-Myc, leading to down-regulation of this protein, which is involved in regulating cell proliferation and apoptosis. SENP1 appears to be critical for this process, as knockdown of SENP1 abolishes the effects of MI on c-Myc levels and cell viability .
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BCL-2 family proteins: Momordin Ic increases the expression of the pro-apoptotic protein BAX in cholangiocarcinoma cells, indicating its role in modulating the balance between pro- and anti-apoptotic factors that regulate cellular survival .
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Viral transcription machinery: In its anti-viral capacity, Momordin Ic appears to target processes involved in viral RNA expression, though the specific molecular interactions remain to be fully elucidated .
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